molecular formula C16H20OS B5049126 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene

2-(3-Propan-2-ylsulfanylpropoxy)naphthalene

Cat. No.: B5049126
M. Wt: 260.4 g/mol
InChI Key: NFCZCSMJDPRJQS-UHFFFAOYSA-N
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Description

2-(3-Propan-2-ylsulfanylpropoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound features a naphthalene ring substituted with a propan-2-ylsulfanylpropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene typically involves the reaction of naphthalene with a suitable propan-2-ylsulfanylpropoxy precursor under controlled conditions. One common method includes the use of Friedel-Crafts alkylation, where naphthalene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Propan-2-ylsulfanylpropoxy)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce nitro or sulfonic acid groups into the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Alcohols or alkanes.

    Substitution: Nitro-naphthalene or sulfonic acid derivatives.

Scientific Research Applications

2-(3-Propan-2-ylsulfanylpropoxy)naphthalene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential role in biological systems, including its interaction with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(3-Propan-2-ylsulfanylpropoxy)naphthalene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to the active sites of enzymes, inhibiting their activity, or by interacting with cellular receptors, modulating signal transduction pathways. The exact molecular pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A naphthalene derivative with similar structural features.

    1-(2,6-Difluorobenzylamino)-3-(1,2,3,4-tetrahydrocarbazol-9-yl)-propan-2-ol: Another compound with a naphthalene core and different substituents.

Uniqueness

2-(3-Propan-2-ylsulfanylpropoxy)naphthalene is unique due to its specific propan-2-ylsulfanylpropoxy substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its structural attributes can be leveraged for targeted chemical reactions and material development.

Properties

IUPAC Name

2-(3-propan-2-ylsulfanylpropoxy)naphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20OS/c1-13(2)18-11-5-10-17-16-9-8-14-6-3-4-7-15(14)12-16/h3-4,6-9,12-13H,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFCZCSMJDPRJQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCCOC1=CC2=CC=CC=C2C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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